molecular formula C17H18Cl2N4O B2823689 N-(2,3-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 2194845-16-2

N-(2,3-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2823689
CAS No.: 2194845-16-2
M. Wt: 365.26
InChI Key: TZXGBWFZZOBJIU-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its structure, featuring a piperidine carboxamide core substituted with dichlorophenyl and methylpyridazinyl groups, is characteristic of compounds designed to interact with biological targets such as G protein-coupled receptors (GPCRs) and enzymes . This molecular architecture is frequently employed in the development of novel designed multiple ligands, a strategy aimed at enhancing efficacy or improving safety profiles by simultaneously modulating more than one biological pathway . The inclusion of a dichlorophenyl moiety is a common structural feature in ligands targeting central nervous system (CNS) receptors, as evidenced in compounds like the dopamine D3 receptor antagonist series based on a dichlorophenylpiperazine scaffold . The 6-methylpyridazin-3-yl group is a privileged heterocycle in drug discovery, known to contribute to favorable pharmacokinetic properties and target binding affinity. This compound is provided as a high-purity material to support rigorous scientific investigation. Potential research applications include exploring its activity at cannabinoid or other CNS receptors, profiling its inhibitory potential against enzymes like fatty acid amide hydrolase (FAAH), or evaluating its effects in models of pain, inflammation, or neurological disorders . It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N4O/c1-11-7-8-15(22-21-11)23-9-3-4-12(10-23)17(24)20-14-6-2-5-13(18)16(14)19/h2,5-8,12H,3-4,9-10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXGBWFZZOBJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a synthetic compound that belongs to the class of piperidine carboxamides. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H18Cl2N4O
  • Molecular Weight : 363.26 g/mol

The biological activity of this compound is believed to involve interaction with various biological targets, including receptors and enzymes. The mechanism of action may include modulation of signaling pathways associated with cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity :
    • Studies have shown that derivatives of piperidine compounds, similar to this compound, possess significant antitumor properties. For instance, pyrazole derivatives have demonstrated inhibitory effects on various cancer cell lines, indicating potential use in cancer therapy .
  • Anti-inflammatory Effects :
    • Compounds in the same class have been reported to exhibit anti-inflammatory activity. This activity is crucial for developing treatments for chronic inflammatory diseases .
  • Antimicrobial Properties :
    • Some studies suggest that similar compounds have shown promising results against bacterial strains, highlighting their potential as antimicrobial agents .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

StudyCompoundActivityFindings
1Pyrazole DerivativesAntitumorSignificant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells; synergistic effects with doxorubicin .
2Piperidine AnaloguesAnti-inflammatoryInhibition of pro-inflammatory cytokines in vitro; potential for treating autoimmune conditions .
3Antimicrobial AgentsAntimicrobialEffective against Gram-positive and Gram-negative bacteria; potential for developing new antibiotics .

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.
  • Introduction of the Dichlorophenyl Group : Substitution reactions to incorporate the dichlorophenyl moiety.
  • Attachment of the Pyridazine Group : Coupling reactions such as Suzuki or Heck coupling.
  • Formation of the Carboxamide Group : Reaction of an amine with a carboxylic acid derivative.

Scientific Research Applications

Kinase Inhibition

N-(2,3-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has been studied for its inhibitory effects on various kinases, which are crucial targets in cancer therapy. Kinase inhibitors can modulate signaling pathways involved in cell proliferation and survival.

Case Study: Pyrazole-Based Kinase Inhibitors

Recent research has highlighted the efficacy of pyrazole derivatives, including this compound, as kinase inhibitors. For instance, studies have documented their role in inhibiting Aurora A kinase, which is implicated in several cancer types:

  • Efficacy : The compound demonstrated IC50 values of approximately 0.39 µM against HCT116 colon cancer cells and 0.46 µM against MCF7 breast cancer cells, indicating potent antiproliferative activity .
  • Mechanism : The inhibition of kinases like Aurora A leads to disrupted cell cycle progression and apoptosis in cancer cells .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Its ability to inhibit specific kinases directly correlates with reduced tumor growth in preclinical models.

Findings from Recent Studies

  • Targeted Therapies : Research indicates that derivatives of this compound can selectively target cancer cell lines while sparing normal cells, thus reducing side effects associated with traditional chemotherapy .
  • Combination Therapies : There is ongoing exploration into using this compound in combination with other therapeutic agents to enhance overall efficacy against resistant cancer types .

Inflammation and Neurodegenerative Disorders

Beyond its anticancer applications, this compound may also play a role in treating inflammatory conditions and neurodegenerative diseases. Pyrazole derivatives have been noted for their anti-inflammatory properties, which could be beneficial in conditions like rheumatoid arthritis or multiple sclerosis.

Mechanistic Insights

Research suggests that certain pyrazole derivatives inhibit pro-inflammatory cytokines and pathways associated with neurodegeneration, potentially offering new avenues for treatment .

Summary of Applications

Application AreaDescriptionKey Findings
Kinase InhibitionTargets specific kinases involved in cancer cell proliferationEffective against Aurora A kinase with IC50 values around 0.39 µM for colon cancer cells
Anticancer ActivityPotential to disrupt tumor growth and induce apoptosisSelective action against cancer cells while minimizing effects on normal cells
InflammationMay reduce inflammation through modulation of cytokine productionAnti-inflammatory properties observed in preclinical studies
Neurodegenerative DisordersPotential therapeutic effects on diseases such as Alzheimer's or Parkinson'sInhibition of pathways linked to neuroinflammation and cell death

Comparison with Similar Compounds

Triazole-Based P2X7 Antagonists

The compound 1-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine (Florjancic et al., 2008) shares the 2,3-dichlorophenyl group but replaces the pyridazine-piperidine system with a triazole-pyridine scaffold. Key differences include:

Feature Target Compound Triazole Analog
Core structure Piperidine-3-carboxamide 1,2,4-Triazole
Aromatic substituent 6-Methylpyridazin-3-yl Pyridin-3-ylmethyl
Pharmacological activity Hypothesized P2X7 antagonism Confirmed in vitro P2X7 antagonism

The triazole analog demonstrated IC₅₀ values < 100 nM in P2X7 inhibition assays, attributed to its triazole ring’s planar geometry and pyridine’s electron-deficient nature. By contrast, the target compound’s pyridazine moiety (with adjacent nitrogen atoms) may enhance polarity and alter binding kinetics.

Pyridine Derivatives

The pyridine derivative N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide (Catalog of Pyridine Compounds, 2017) features a pyridine core but lacks the dichlorophenyl and piperidine groups. Comparisons highlight:

Feature Target Compound Pyridine Derivative
Heterocycle Pyridazine (two adjacent nitrogens) Pyridine (single nitrogen)
Functional groups Dichlorophenyl, carboxamide Chloro, pivalamide, hydroxymethyl
Potential application Neuroinflammatory targets Unspecified (structural catalog)

The pyridazine ring in the target compound may confer higher metabolic stability compared to pyridine due to reduced susceptibility to cytochrome P450 oxidation.

Azo-Based Dichlorophenyl Carboxamides

Compounds such as N,N'-naphthalene-1,5-diylbis[4-[(2,3-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide] (Annual Report, 2018) share the dichlorophenyl-carboxamide motif but are structurally distinct due to their azo linkages and extended aromatic systems . These compounds are primarily used in material science or dye applications , underscoring the target molecule’s uniqueness in medicinal chemistry.

Research Implications and Limitations

  • Advantages of the Target Compound :
    • The pyridazine-piperidine framework may improve target selectivity over triazole analogs.
    • The methyl group on pyridazine could reduce off-target interactions by limiting steric hindrance.
  • Limitations: No direct in vivo or clinical data are available for the target compound. Comparisons rely on structural extrapolation from analogs .

Q & A

Q. Table 1. Comparison of Synthetic Routes

StepMethodYield (%)Key ConditionsReference
1Carboxamide coupling65–78EDCl/HOBt, DCM, RT, 12 h
2Pyridazine methylation45–60Pd(OAc)₂, DMF, 80°C, 6 h
3Final assembly70–85DIPEA, DMF, N₂, 60°C, 24 h

Q. Table 2. Analytical Benchmarks

TechniqueParameterAcceptable Range
HPLCPurity (area %)≥95%
HRMSMass accuracy (ppm)≤3
¹H NMRSignal multiplicityMatches predicted splitting

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

  • Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis.
  • Waste disposal : Degrade halogenated byproducts via incineration (≥1200°C) or alkaline hydrolysis.
  • Spill management : Absorb with vermiculite and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

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